

D-Cyclohexylglycine structure and stereochemistry

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Compound of Interest

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An In-Depth Technical Guide to **D-Cyclohexylglycine**: Structure, Stereochemistry, and Analysis

Abstract

D-Cyclohexylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical research and medicinal chemistry. Its unique structure, featuring a bulky cyclohexyl side chain, imparts specific conformational constraints when incorporated into peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key analytical methodologies for **D-Cyclohexylglycine**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to support advanced research and application.

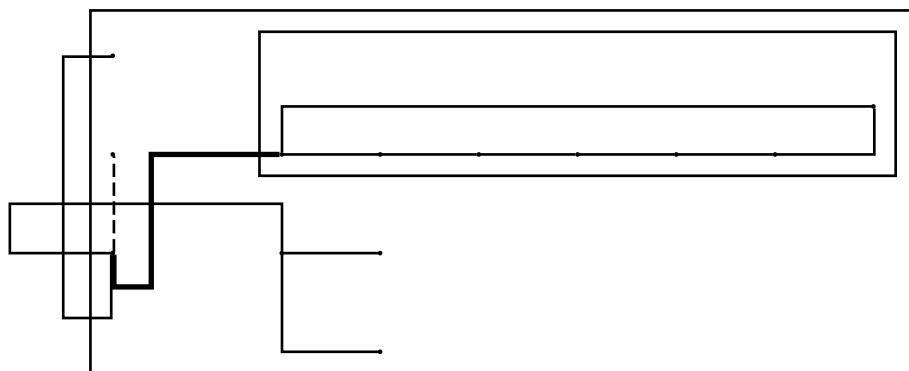
Molecular Structure and Physicochemical Properties

D-Cyclohexylglycine, systematically named (2R)-2-amino-2-cyclohexylacetic acid, is an analogue of glycine where one of the alpha-hydrogens is replaced by a cyclohexyl group.^[1] This substitution introduces a chiral center and a lipophilic side chain, making it a valuable building block in peptide synthesis and for developing drugs targeting the central nervous system.^{[2][3][4]} It often serves as a structural mimic of natural amino acids like valine and isoleucine.^[5]

Chemical Structure

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a cyclohexyl ring. The stereochemistry at the alpha-carbon is designated as "D" or (R).

(R)



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Caption: 2D structure of D-(R)-Cyclohexylglycine.

Physicochemical Data

Key properties of **D-Cyclohexylglycine** are summarized in the table below for quick reference.

Property	Value	References
IUPAC Name	(2R)-2-amino-2-cyclohexylacetic acid	[1]
Synonyms	H-D-Chg-OH, (R)- α -Aminocyclohexylacetic acid	[2] [3] [6]
CAS Number	14328-52-0	[1] [2] [3] [6]
Molecular Formula	C ₈ H ₁₅ NO ₂	[1] [2] [3]
Molecular Weight	157.21 g/mol	[1] [2] [3]
Appearance	White powder	[2]
Purity	$\geq 98.0\%$ (HPLC), $\geq 99\%$ (Titration)	[2] [3]
SMILES	N--INVALID-LINK--C(O)=O	[3]
InChI Key	WAMWSIDTKSNDU-SSDOTTWSA-N	[3]

Stereochemistry

The stereochemical configuration of **D-Cyclohexylglycine** is critical to its biological activity and its function as a chiral building block. The designation "D" refers to its relationship to D-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, the stereocenter at the alpha-carbon (C α) is assigned as (R).

To determine the (R) configuration:

- Assign Priorities: The four groups attached to the chiral C α are prioritized based on atomic number:
 1. -NH₂ (Nitrogen)
 2. -COOH (Carbon bonded to two Oxygens)
 3. -C₆H₁₁ (Cyclohexyl group)

4. -H (Hydrogen)

- Orient the Molecule: With the lowest priority group (-H) pointing away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction, confirming the (R) assignment.

Stereoisomeric purity is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Experimental Protocols

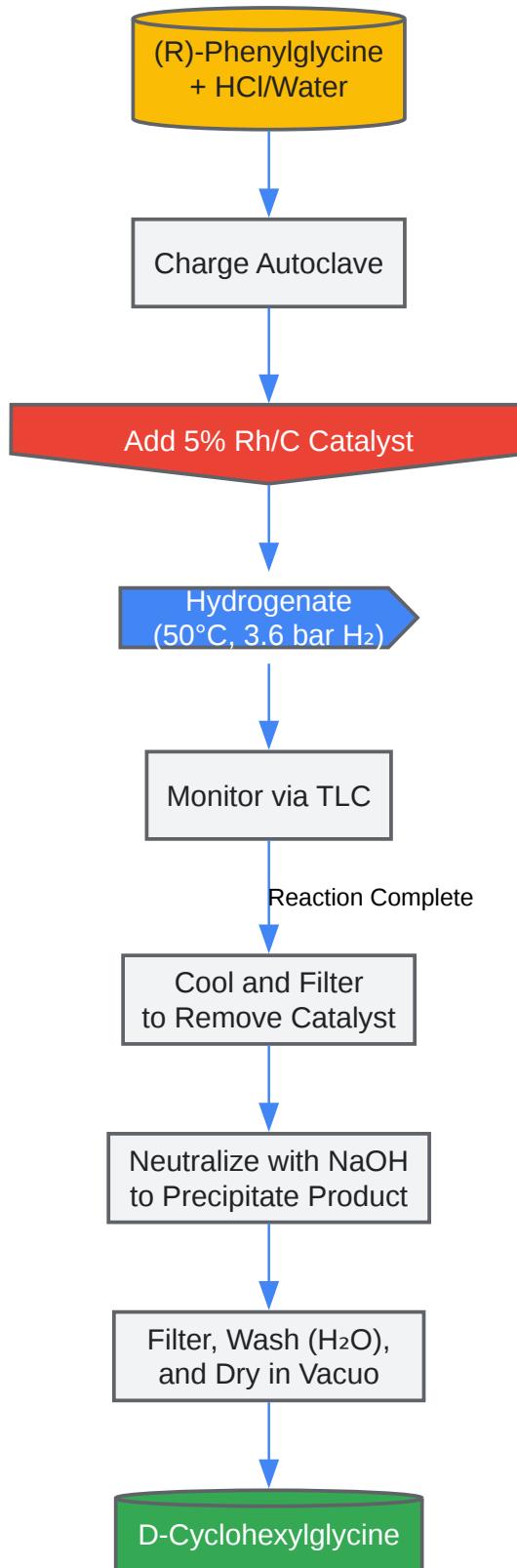
Synthesis via Asymmetric Hydrogenation

A robust method for preparing enantiomerically pure **D-Cyclohexylglycine** is the asymmetric hydrogenation of the corresponding phenylglycine enantiomer.^[5] The following protocol is adapted from established literature methods for the synthesis of the (S)-enantiomer.

Protocol: Synthesis of (R)-Cyclohexylglycine from (R)-Phenylglycine

- Reactor Setup: A slurry of (R)-phenylglycine (1.0 eq.) in a solution of 30% aqueous HCl and water is placed in a high-pressure autoclave.
- Catalyst Addition: A 5% Rhodium on Carbon (Rh/C) catalyst is added to the slurry.
- Hydrogenation: The reactor is sealed, pressurized with H₂ gas (e.g., to 3.6 bar), and heated to 50 °C. The mixture is stirred continuously for approximately 40 hours.
- Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- Catalyst Removal: After completion, the reaction mixture is cooled, and the catalyst is removed by filtration.^[5]
- Product Isolation: The filtrate is brought to room temperature, and the pH is carefully adjusted by the dropwise addition of 30% aqueous NaOH, leading to the precipitation of the product.

- Purification: The resulting white solid is collected by filtration, washed with cold water, and dried in vacuo to yield (R)-Cyclohexylglycine.



[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of **D-Cyclohexylglycine**.

Structural Elucidation and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of the synthesized **D-Cyclohexylglycine**.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the molecular structure. While experimental spectra for the free amino acid are not widely published, predicted spectra and data from protected derivatives (e.g., Boc-**D-cyclohexylglycine**) are available.[7]

- ^1H NMR: Expected signals would include a multiplet for the alpha-proton, broad multiplets for the 11 protons of the cyclohexyl ring, and signals for the amine and carboxylic acid protons (which may exchange in protic solvents).
- ^{13}C NMR: Would show distinct signals for the carboxyl carbon, the alpha-carbon, and the unique carbons of the cyclohexyl ring.

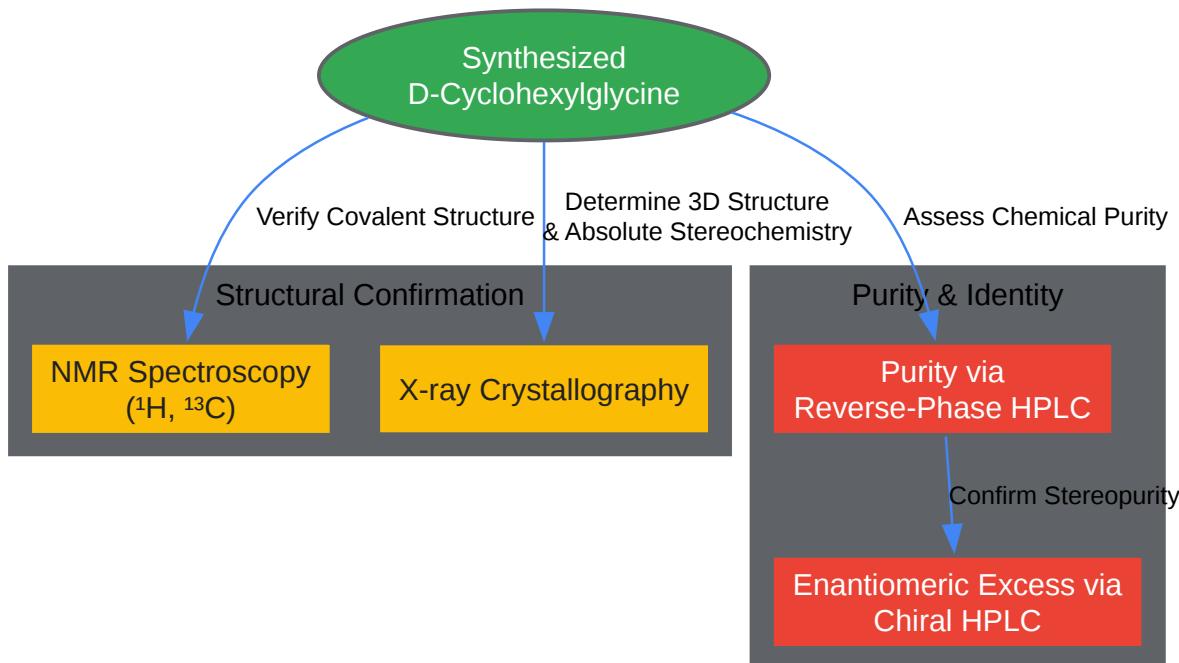
4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity and enantiomeric excess of the final product.

- Purity Analysis: A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with TFA) is used. The purity is determined by integrating the area of the product peak relative to any impurity peaks. Commercial sources typically report purity levels of $\geq 98\text{-}99\%$.[2][3]
- Enantiomeric Excess: A chiral column is required to separate the (R) and (S) enantiomers, confirming the stereochemical integrity of the product.

4.2.3 X-ray Crystallography X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.[8][9]

- Methodology: A high-quality single crystal of **D-Cyclohexylglycine** is grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected.[8][10] By analyzing the intensities and positions of the diffracted spots, a 3D electron density map is

generated, into which the atomic model is built and refined.[9][11] This technique yields precise data on bond lengths, bond angles, and the conformation of the cyclohexyl ring.



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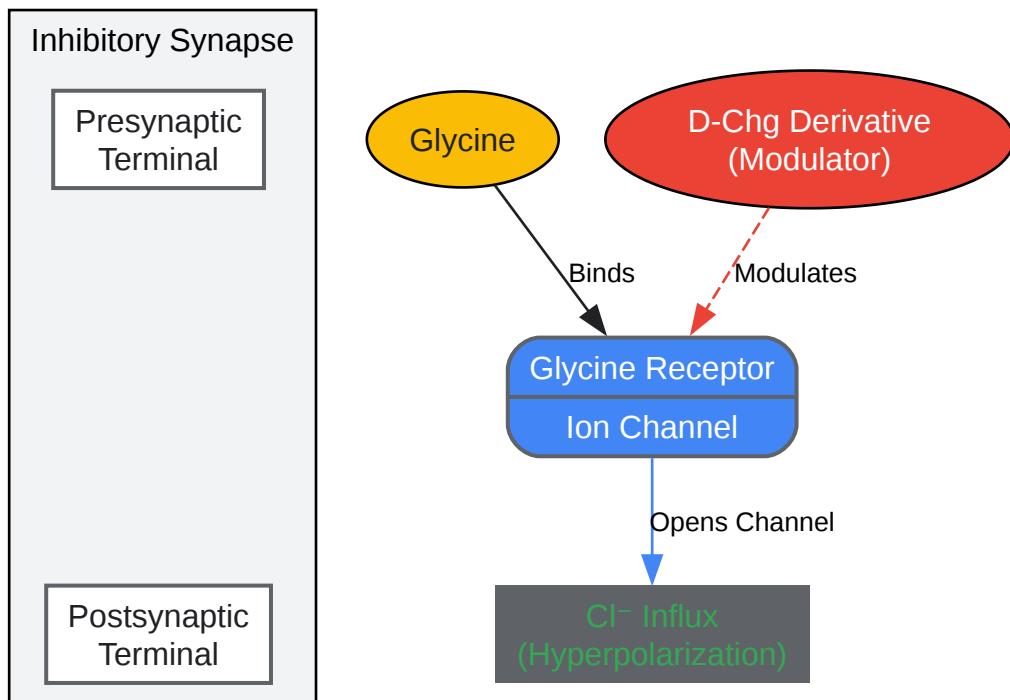
Caption: Analytical workflow for **D-Cyclohexylglycine** characterization.

Biological Context and Applications

D-Cyclohexylglycine's primary value lies in its application as a specialized building block in pharmaceutical development.

- Peptide and Peptidomimetic Synthesis: When incorporated into peptides, the bulky cyclohexyl group restricts the conformational freedom of the peptide backbone, which can enhance binding affinity, selectivity, and metabolic stability. It is used in solution-phase peptide synthesis.[3]
- Neurological Research: **D-Cyclohexylglycine** and its derivatives are known to act as glycine receptor modulators.[2] Glycine receptors are crucial inhibitory neurotransmitter receptors in the central nervous system. Molecules that modulate these receptors are valuable candidates for developing therapeutics for neurological disorders and pain management.[2]

The diagram below illustrates the conceptual role of a **D-Cyclohexylglycine**-derived compound as a modulator at an inhibitory synapse.



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Caption: D-Cyclohexylglycine derivative modulating a postsynaptic glycine receptor.

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